molecular formula C6H11NO3 B1175553 rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid CAS No. 18209-43-3

rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid

Cat. No.: B1175553
CAS No.: 18209-43-3
InChI Key:
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Description

rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid: is a chiral compound with a unique bicyclic structure It is a derivative of pentalene, a hydrocarbon with a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid typically involves the hydrogenation of pentalene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Amides, esters, thioesters

Scientific Research Applications

Chemistry: rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and the stereochemistry of biological processes. Its chiral nature makes it a valuable tool for investigating enantioselective reactions.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Researchers are exploring its role in developing new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • rac-(1S,3aS,6aS)-Octahydro-1-pentalenamine hydrochloride
  • rac-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine

Comparison: rac-(1S,3aS,6aS)-Octahydro-1-pentalenecarboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. In contrast, similar compounds like rac-(1S,3aS,6aS)-Octahydro-1-pentalenamine hydrochloride and rac-(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2,(H,10,11)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDLMIANEBVNEY-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC[C@@H]([C@H]2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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